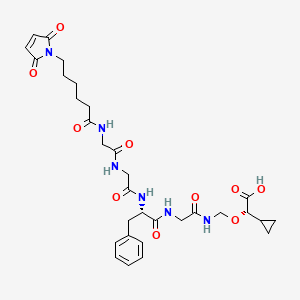
MC-GGFG-NH-CH2-O-CH2-(s-cyclopropane)-COOH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH is a camptothecin derivative used primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . This compound is notable for its ability to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH involves multiple steps, including peptide coupling and cyclopropanation reactions . The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers . The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in ADCs .
Analyse Des Réactions Chimiques
Types of Reactions
MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH is widely used in scientific research, particularly in the development of ADCs . Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Facilitates targeted drug delivery in cancer therapy, reducing off-target effects.
Medicine: Integral in the development of novel therapeutics for cancer treatment.
Industry: Employed in the large-scale production of ADCs and other bioconjugates.
Mécanisme D'action
The mechanism of action of MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH involves its role as a cleavable linker in ADCs . Upon reaching the target cancer cell, the linker is cleaved, releasing the cytotoxic drug . This targeted delivery minimizes damage to healthy cells and enhances the therapeutic efficacy of the drug . The molecular targets and pathways involved include the specific binding of the ADC to cancer cell antigens, followed by internalization and cleavage of the linker .
Comparaison Avec Des Composés Similaires
MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH is unique due to its specific structure and cleavable nature . Similar compounds include:
MC-Gly-Gly-Phe-Gly-Dxd: Another cleavable linker used in ADCs, but with different cleavage mechanisms and stability.
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: Similar structure but lacks the cyclopropane moiety, affecting its stability and cleavage properties.
These comparisons highlight the unique properties of MC-Gly-Gly-Phe-Gly-NH-CH2-O-cyclopropane-CH2COOH, making it a valuable compound in ADC development .
Propriétés
Formule moléculaire |
C31H40N6O10 |
|---|---|
Poids moléculaire |
656.7 g/mol |
Nom IUPAC |
(2S)-2-cyclopropyl-2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C31H40N6O10/c38-23(9-5-2-6-14-37-27(42)12-13-28(37)43)32-16-24(39)33-18-26(41)36-22(15-20-7-3-1-4-8-20)30(44)34-17-25(40)35-19-47-29(31(45)46)21-10-11-21/h1,3-4,7-8,12-13,21-22,29H,2,5-6,9-11,14-19H2,(H,32,38)(H,33,39)(H,34,44)(H,35,40)(H,36,41)(H,45,46)/t22-,29-/m0/s1 |
Clé InChI |
SHKYFEZQVRQXHQ-ZTOMLWHTSA-N |
SMILES isomérique |
C1CC1[C@@H](C(=O)O)OCNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
SMILES canonique |
C1CC1C(C(=O)O)OCNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCCCCN3C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















